molecular formula C16H13ClN4O2S B2953722 N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 478062-85-0

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2953722
CAS No.: 478062-85-0
M. Wt: 360.82
InChI Key: LVRRJCZJDJKXCV-UHFFFAOYSA-N
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Description

N-{[(4-Chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-chlorophenyl carbamoyl urea moiety and a pyrrole substituent at the 3-position of the thiophene ring. This compound is structurally notable for its dual heterocyclic systems (thiophene and pyrrole) and the urea linker, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-11-3-5-12(6-4-11)18-16(23)20-19-15(22)14-13(7-10-24-14)21-8-1-2-9-21/h1-10H,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRRJCZJDJKXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl Substituents

The compound shares a thiophene-2-carboxamide core with several derivatives synthesized in . For example:

  • N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide (T-IV-B): Features a p-tolyl acryloyl group instead of the 4-chlorophenyl carbamoyl urea. Yield: 74% .
  • However, its lower yield (67%) compared to T-IV-B suggests synthetic challenges with polar substituents .
  • Yield: 63% .

Key Insight : The 4-chlorophenyl carbamoyl group in the target compound balances moderate lipophilicity and hydrogen-bonding capacity, which could optimize solubility and target engagement compared to nitro- or hydroxyl-substituted analogs.

Thiophene Carboxamides in Pharmacological Contexts

  • 3-(N-Methyl (4-Methylphenyl)Sulfonamido)-N-(2-Trifluoromethylbenzyl)Thiophene-2-Carboxamide : A potent SNAT2 inhibitor () with a sulfonamide group instead of urea. The trifluoromethylbenzyl moiety enhances metabolic stability, but the absence of a pyrrole ring may reduce π-π stacking interactions with aromatic residues in target proteins .
  • SAG Derivatives (): Agonists of Smoothened receptors (e.g., SAG1.5) feature benzo[b]thiophene cores with pyridinyl and cyclohexyl substituents. Unlike the target compound, these lack urea linkers but demonstrate that thiophene carboxamides can achieve high potency (nanomolar EC50) in signaling pathways .
  • BTK Inhibitors () : GDC-0834 and related compounds incorporate tetrahydrobenzo[b]thiophene scaffolds. The rigidified bicyclic system contrasts with the planar pyrrole-thiophene system of the target compound, suggesting divergent kinase selectivity profiles .

Carbamoyl Urea Derivatives

  • N-(4-Chlorophenyl)-4-(Pyrimidin-2-yl)-Piperazine-1-Carboxamide () : Shares the 4-chlorophenyl carbamoyl group but replaces the thiophene-pyrrole system with a pyrimidinyl-piperazine scaffold. This compound’s crystallographic data (R factor = 0.058) confirms planar geometry, which may facilitate DNA intercalation or enzyme binding .
  • N-(4-Fluorophenyl)-2-{[3-(1H-Pyrrol-1-yl)-2-Thienyl]Carbonyl}-1-Hydrazinecarboxamide () : A fluorophenyl analog with a hydrazinecarboxamide linker. The fluorine atom’s electronegativity may enhance metabolic stability compared to the chloro-substituted target compound .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (KOH/ethanol-mediated condensation), though yields may vary due to steric hindrance from the urea group .
  • Biological Potential: Thiophene carboxamides with urea linkers (e.g., analogs) are underrepresented in kinase or transporter studies but show promise due to their dual H-bond donor/acceptor capacity .
  • Contradictions : While nitro-substituted analogs (T-IV-H/I) exhibit lower yields, their electron-withdrawing effects could enhance reactivity in electrophilic targeting, contrasting with the chloro-substituted compound’s balanced properties .

Biological Activity

N-{[(4-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H11_{11}ClN2_{2}O2_{2}S

Structural Features

The structure features a thiophene ring, which is known for its diverse biological activities, and a chlorophenyl group that may enhance its pharmacological properties.

Antitumor Activity

Research indicates that compounds containing thiophene moieties exhibit significant antitumor properties. For instance, the presence of the thiazole ring in similar compounds has been correlated with cytotoxic activity against various cancer cell lines. The introduction of electron-withdrawing groups such as chlorine on the phenyl ring has been shown to enhance this activity significantly .

Table 1: Antitumor Activity of Thiophene Derivatives

CompoundIC50 (µg/mL)Cell Line Tested
This compoundTBDMCF-7 (Breast Cancer)
Compound A1.61 ± 1.92HeLa (Cervical Cancer)
Compound B1.98 ± 1.22A549 (Lung Cancer)

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The thiophene structure contributes to these effects by disrupting bacterial cell membranes .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of thiophene derivatives, this compound was evaluated for its effects on MCF-7 cell lines. The results indicated a significant reduction in cell viability at concentrations above 5 µg/mL, suggesting potential for further development as an anticancer agent.

Study 2: Antimicrobial Assessment

A comparative study assessed the antimicrobial activity of various thiophene derivatives, including the compound . It was found to exhibit an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

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